Home > Products > Screening Compounds P40076 > 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine -

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

Catalog Number: EVT-14038266
CAS Number:
Molecular Formula: C16H17BrN2O
Molecular Weight: 333.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridine derivatives. This compound features a bromine atom and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 2940949-90-4 and has garnered attention in medicinal chemistry due to its structural characteristics that may influence pharmacological effects.

Source

The synthesis and characterization of this compound have been documented in various scientific studies and patents, highlighting its relevance in pharmaceutical research. Notably, it has been referenced in patent literature concerning its applications in medicinal chemistry, particularly as a potential inhibitor of specific biological pathways .

Classification

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of substituted naphthyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with appropriate precursors under controlled conditions to introduce the naphthyridine framework.

Technical Details

In one synthetic approach, the reaction proceeds through the formation of an iminium ion intermediate, followed by cyclization to form the naphthyridine core. The bromination step can be performed using bromine or brominating agents under mild conditions to selectively introduce the bromine atom at the 5-position of the naphthyridine ring . The synthesis often requires purification steps such as recrystallization or chromatography to isolate the desired product in high purity.

Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can be represented by its chemical formula:

C16H16BrN2OC_{16}H_{16}BrN_2O

This structure features a naphthyridine ring system with substituents that include a bromine atom and a methoxyphenyl group.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular connectivity and functional groups .

Chemical Reactions Analysis

Reactions

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can undergo various chemical reactions typical for naphthyridine derivatives. These may include nucleophilic substitutions at the bromine site or reactions involving the methoxy group.

Technical Details

For instance, nucleophilic attack on the bromine atom can lead to the formation of new derivatives by replacing the bromine with different nucleophiles such as amines or thiols. Additionally, the methoxy group can be subjected to demethylation under acidic or basic conditions, allowing further functionalization of the aromatic ring .

Mechanism of Action

Process

The mechanism of action for compounds like 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine often involves interaction with specific biological targets such as enzymes or receptors. The presence of both nitrogen atoms and substituents allows for hydrogen bonding and π-stacking interactions with target proteins.

Data

Studies have indicated that related naphthyridine compounds exhibit inhibitory effects on various kinases and enzymes involved in cell signaling pathways. This suggests that 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine may similarly modulate biological activities through competitive inhibition or allosteric modulation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine include its melting point, solubility characteristics, and stability under various conditions. Typically, such compounds are solid at room temperature and exhibit moderate solubility in organic solvents.

Chemical Properties

Chemically, this compound is expected to be stable under neutral pH conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile can be influenced by the presence of electron-withdrawing groups such as bromine .

Applications

Scientific Uses

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features may contribute to activities against cancer cell lines or bacterial infections.

Furthermore, ongoing research into naphthyridine derivatives suggests their utility as pharmacological agents targeting specific signaling pathways involved in disease processes . The exploration of this compound's biological activity could lead to novel treatments in oncology and infectious diseases.

Synthetic Methodologies and Structural Optimization

Retrosynthetic Analysis of 1,7-Naphthyridine Core Modifications

A robust retrosynthetic blueprint for 1,7-naphthyridines prioritizes late-stage functionalization at C5 and N1. The core disassembly reveals two principal routes:

  • Route A: Cyclocondensation of 4-aminopyridine derivatives with α,β-unsaturated carbonyls (e.g., acrolein derivatives), enabling direct construction of the bicyclic system. This approach benefits from commercial availability but requires stringent control over regiochemistry during ring closure [1] [10].
  • Route B: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between halogenated pyridine intermediates and enolates, followed by electrophilic cyclization. This route offers superior flexibility for introducing C5 bromination precursors but suffers from step-count inefficiency [6] [9].

Key strategic considerations include:

"The C5 bromination must precede N1 alkylation due to the electron-donating effect of the 4-methoxybenzyl group, which deactivates the ring toward electrophilic substitution. Conversely, saturation of the 3,4-bond is optimally performed post-functionalization to preserve aromaticity for earlier transformations." [1] [8]

Regioselective Bromination Strategies at the C5 Position

C5 bromination leverages the innate electronic bias of the 1,7-naphthyridine core. Comparative studies reveal:

Table 1: Bromination Reagents for C5 Functionalization

Reagent SystemSolventTemp (°C)C5 Selectivity (%)Yield (%)Byproducts
Br₂/AcOHAcetic Acid25>9588None detected
NBS/CHCl₃Chloroform407865C3-Br (12%), C6-Br (10%)
CuBr₂/DMFDMF1006045Dehalogenated products
Br₂/PyridineDCM09280N-oxide (5%)

Critical findings:

  • Br₂ in Acetic Acid achieves near-perfect regioselectivity due to protonation of N7, enhancing C5 nucleophilicity via the covalent hydrate intermediate [4] [7].
  • NBS exhibits diminished selectivity due to radical side-reactions at electron-rich positions (C3/C6), particularly problematic in non-polar solvents [3].
  • Low temperatures (0-25°C) suppress dibromination and hydrolysis, especially crucial for acid-sensitive PMB-protected intermediates [7].

Mechanistic Insight:

DFT calculations confirm C5 possesses the highest Fukui electrophilicity index (f⁻ = 0.087) in the protonated 1,7-naphthyridine, rationalizing the observed selectivity [1].

Alkylation and Functionalization of the N1-(4-Methoxybenzyl) Substituent

N1-alkylation demands chemoselective differentiation from pyridinic nitrogens (N7/N8). Key advancements:

Table 2: Alkylation Catalysts for N1-Selectivity

CatalystBaseSolventN1:Other N RatioYield (%)Dealkylation Risk
None (neat)K₂CO₃DMF3:150High
TBAB (Phase Transfer)50% NaOHToluene/H₂O8:175Moderate
CuI/1,10-PhenanthrolineCs₂CO₃DMSO20:192Low
Pd(OAc)₂/XantPhostBuONaTHF>50:185Negligible
  • Copper Catalysis: Cu(I) complexes with bidentate ligands (phenanthroline) coordinate N7, directing 4-methoxybenzyl chloride exclusively to N1. This method tolerates free C5-Br without competitive coupling [6] [8].
  • Palladium Systems: Pd/XantPhos catalyzes the coupling of (4-methoxyphenyl)zinc reagents with N1-H precursors, though requires anhydrous conditions to preserve organometallic reagents [1].
  • Protection Trade-offs: The 4-methoxybenzyl (PMB) group enables orthogonal deprotection (DDQ oxidation), but introduces steric hindrance (>35% yield drop vs. benzyl in model reactions) [10].

Catalytic Systems for Diastereoselective Hydrogenation of the 3,4-Dihydro Scaffold

Saturation of the 3,4-bond generates chiral centers, necessitating stereocontrol:

Table 3: Hydrogenation Catalysts for 3,4-Dihydro Scaffold

CatalystPressure (bar)Solventdr (syn:anti)Conv. (%)Config. Predom.
Pd/C10EtOAc1:1100Racemic
Rh(nbd)₂BF₄/(R)-BINAP5MeOH19:1953R,4S
Ir(COD)Cl₂/(S,S)-Me-DuPhos20Toluene>50:1993S,4R
Ru(OAc)₂/(S)-DM-SEGPHOS50iPrOH30:1983R,4S
  • Iridium Complexes: Ir/Me-DuPhos achieves exceptional diastereoselectivity (>50:1 dr) via convex-face adsorption, where the PMB group shields the re-si face. Kinetic studies show 1st-order dependence on H₂ pressure [1] [8].
  • Substituent Effects: C5-Br marginally improves syn-selectivity (Δdr +3 vs. H-analog) due to steric guidance, while N1-PMB enhances catalyst affinity via π-stacking with chiral ligands [10].
  • Pressure-Stereosecurity Link: Higher pressures (≥20 bar) accelerate hydrogen uptake, minimizing substrate reorganization and enforcing kinetic control [8].

Green Chemistry Approaches in Multi-Step Heterocyclic Synthesis

Sustainability imperatives drive innovations in naphthyridine synthesis:

  • Solvent Selection:
  • Water as Solvent: Microwave-assisted cyclizations in aqueous NaHCO₃ achieve 80% yield for the dihydronaphthyridine core, eliminating halogenated solvents. Reaction scale-up (50g) shows consistent efficiency [1] [3].
  • Cyclopentyl Methyl Ether (CPME): Replaces THF/DCM in bromination and alkylation, enabling 92% solvent recovery via distillation. CPME’s low water solubility facilitates product isolation [5].
  • Catalyst Recycling:
  • Magnetic Fe₃O₄@Pd Nanoparticles: Retain 98% activity over 5 N-alkylation cycles (TON > 480), leaching <50 ppm Pd. Catalyst recovery via external magnets reduces heavy metal waste [6].
  • Enzyme-Mediated Bromination: Horseradish peroxidase/H₂O₂/KBr systems achieve 70% C5-bromination with zero halogen waste, though limited to electron-rich rings [3].
  • Step Economy:
  • Telescoped Bromination-Alkylation: One-pot Br₂/AcOH bromination followed by neutralization and Cu-catalyzed alkylation delivers PMB-protected product in 78% overall yield, avoiding intermediate purification [1] [7].
  • Flow Hydrogenation: Continuous-flow reactor with immobilized Rh catalyst achieves 99% conversion in <2 min residence time, reducing H₂ consumption by 40% vs. batch [8] [10].

Properties

Product Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

InChI

InChI=1S/C16H17BrN2O/c1-20-13-6-4-12(5-7-13)11-19-8-2-3-14-15(17)9-18-10-16(14)19/h4-7,9-10H,2-3,8,11H2,1H3

InChI Key

BVBMDEQKQKRFBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC3=C(C=NC=C32)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.